3-(Pyrazol-1-yl)-L-alanine

Description

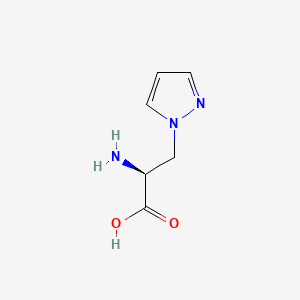

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2734-48-7, 10162-27-3 | |

| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pyrazol-1-ylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

3-(Pyrazol-1-yl)-L-alanine: A Comprehensive Technical Analysis of its Structure, Properties, and Synthetic Routes for Advanced Drug Discovery

An In-depth Technical Guide:

Executive Summary

3-(Pyrazol-1-yl)-L-alanine is a non-proteinogenic amino acid that stands at the intersection of natural product chemistry and modern medicinal chemistry. First isolated from watermelon seeds, its unique structure combines the chiral scaffold of L-alanine with the versatile pyrazole moiety, a recognized "privileged scaffold" in drug discovery.[1][2][3] This guide provides an in-depth technical examination of its chemical and structural properties, spectroscopic profile, synthesis methodologies, and biological significance. We will explore both chemical and enzymatic synthetic routes, offering detailed protocols and the scientific rationale behind them. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block for novel therapeutics.

Introduction: The Strategic Value of a Unique Amino Acid

The quest for novel therapeutic agents frequently leads to the exploration of non-canonical building blocks that can confer unique properties to drug candidates. This compound, a naturally occurring L-alanine derivative, is one such molecule.[4] Its significance stems from the pyrazole ring system, a five-membered heterocycle that is a cornerstone in numerous FDA-approved drugs.[5] The pyrazole scaffold is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][6][7][8] By incorporating this potent pharmacophore into an amino acid framework, this compound offers a chiral, versatile starting point for peptide and small molecule synthesis, enabling the exploration of new chemical space with high therapeutic potential.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and physical characteristics. This compound is structurally defined as an L-alanine molecule where a pyrazole ring is attached to the β-carbon via one of its nitrogen atoms.

Chemical Structure

Caption: Figure 1: Structure of (2S)-2-amino-3-pyrazol-1-ylpropanoic acid.

Physicochemical Data Summary

Quantitative data is essential for experimental design, including solubility tests, reaction stoichiometry, and analytical method development. The key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-pyrazol-1-ylpropanoic acid | [4][9] |

| Synonyms | β-Pyrazol-1-ylalanine, L-3-Pyrazol-1-yl-alanine | [4][10][11] |

| CAS Number | 2734-48-7 | [9][10][11] |

| Molecular Formula | C₆H₉N₃O₂ | [4][10] |

| Molecular Weight | 155.15 g/mol | [4][10] |

| Appearance | White to Off-White/Yellow Solid | [11] |

| Melting Point | 243-244 °C (decomposes) | [11] |

| Solubility | Slightly soluble in water (requires heating/sonication) | [11] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [11] |

| InChIKey | PIGOPELHGLPKLL-YFKPBYRVSA-N | [4] |

| SMILES | C1=CN(N=C1)C--INVALID-LINK--N | [4][9] |

Spectroscopic and Spectrometric Characterization

Unambiguous identification and purity assessment are critical for regulatory approval and reproducible research. The following section details the expected analytical signatures for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, confirming the compound's identity and structure.

-

Expertise & Rationale: Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this amino acid. In positive ion mode ([M+H]⁺), the primary amine readily accepts a proton. In negative ion mode ([M-H]⁻), the carboxylic acid easily loses a proton. The fragmentation pattern is predictable and confirmatory.

| Ion Mode | Precursor Ion (m/z) | Key Fragments (m/z) | Interpretation |

| ESI Positive | 156.07 | 110.03, 67.02 | Loss of formic acid (HCOOH) or CO₂ and H₂ |

| ESI Negative | 154.06 | 110.03, 67.02 | Loss of carbon dioxide (CO₂) from the carboxylate |

Data interpreted from LC-MS information available on PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: The electron-withdrawing nature of the pyrazole ring will deshield the adjacent β-protons (Hβ) and the β-carbon (Cβ), shifting them downfield compared to standard alanine. The protons on the pyrazole ring will appear in the aromatic region with characteristic coupling constants.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| α-CH | ~3.9 - 4.2 | ~53 - 56 | Standard α-proton of an amino acid, slightly deshielded. |

| β-CH₂ | ~4.4 - 4.7 | ~48 - 51 | Deshielded by the adjacent N1 of the pyrazole ring. |

| Pyrazole H3 | ~7.5 - 7.7 | ~138 - 141 | Adjacent to two nitrogen atoms. |

| Pyrazole H4 | ~6.3 - 6.5 | ~106 - 109 | Shielded by two adjacent carbons. |

| Pyrazole H5 | ~7.8 - 8.0 | ~130 - 133 | Adjacent to the point of attachment. |

| Carbonyl C=O | - | ~174 - 177 | Typical carboxylic acid carbon chemical shift. |

Synthesis Methodologies

The practical application of this compound hinges on its efficient and stereochemically controlled synthesis. Both chemical and enzymatic routes have been developed, each with distinct advantages.

Chemical Synthesis via Serine β-Lactone Intermediate

This elegant method, documented in Organic Syntheses, provides excellent stereochemical control by starting from a chiral precursor, N-(benzyloxycarbonyl)-L-serine.[12]

-

Expertise & Rationale: The core of this strategy is the conversion of L-serine into a strained β-lactone. This transforms the normally unreactive hydroxyl group into a potent electrophilic site. The subsequent ring-opening reaction with pyrazole as a nucleophile proceeds with high fidelity, ensuring the L-configuration is retained. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine, preventing self-reaction and being easily removable under standard hydrogenolysis conditions.

Caption: Figure 2: Key steps in the stereospecific synthesis from L-serine.

Experimental Protocol: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine[12]

-

Apparatus Setup: A 500-mL, single-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, and an argon inlet to ensure an inert atmosphere.

-

Reactant Charging: The flask is charged with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL).

-

Nucleophile Addition: The cloudy mixture is stirred, and solid pyrazole (4.9 g, 72 mmol) is added in one portion.

-

Reaction Conditions: The septum is replaced with a reflux condenser under argon, and the mixture is heated in an oil bath at 52–54°C for 24 hours.

-

Workup and Isolation: The solvent is removed via rotary evaporation, yielding a white solid. This crude product is dissolved in 1 M sodium hydroxide (150 mL) and washed with ethyl acetate (2 x 100 mL) to remove unreacted starting materials.

-

Acidification and Precipitation: The aqueous layer is cooled to 0-4°C, and concentrated hydrochloric acid is added to adjust the pH to 1, causing the product to precipitate.

-

Purification: The precipitate is filtered, washed with water, and dried. Recrystallization from ethyl acetate yields the pure N-protected product.

-

Deprotection (Standard Procedure): The N-Cbz protected product is dissolved in methanol and subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final title compound.

Enzymatic Synthesis

For applications demanding high purity and adherence to green chemistry principles, enzymatic synthesis is a superior alternative.

-

Expertise & Rationale: Biocatalysis offers unparalleled stereoselectivity under mild, aqueous conditions. The enzyme β-(pyrazol-1-yl)-L-alanine synthase has been identified and utilized to produce the chiral amino acid directly from O-acetyl-L-serine and pyrazole.[12] This approach avoids the use of protecting groups and harsh reagents, simplifying purification and reducing environmental impact. While isolating the enzyme can be resource-intensive, the use of whole-cell biocatalysts or immobilized enzymes can make this a scalable and cost-effective industrial process.

Biological Significance and Therapeutic Potential

The true value of this compound is realized in its application as a molecular scaffold in drug discovery.

A Privileged Scaffold in a Chiral Package

The pyrazole ring is a well-established pharmacophore found in drugs targeting a vast array of diseases.[1][2][3][5][7] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal component for interacting with biological targets like kinases and enzymes.[5][6] By presenting this scaffold on a chiral amino acid, this compound allows for its precise, stereochemically defined incorporation into larger molecules. This is critical, as the three-dimensional arrangement of atoms is paramount for specific and potent biological activity.

Caption: Figure 3: A versatile building block for diverse therapeutic areas.

Metabolic Profile

An important consideration in drug development is the metabolic fate of a compound. Studies in mice have shown that dietary this compound is metabolically inert.[13] The amino acid is largely excreted unchanged in the urine, indicating that it is not readily catabolized to free pyrazole, a compound known to affect liver enzymes.[13] This metabolic stability is a highly desirable trait, suggesting that therapeutics derived from this scaffold may have a more predictable pharmacokinetic profile and reduced potential for off-target effects related to pyrazole release.

Conclusion

This compound is a uniquely valuable molecule for chemical and biological research. Its identity as a naturally occurring, non-proteinogenic amino acid combined with the proven therapeutic relevance of its pyrazole moiety makes it a high-potential building block. With well-defined chemical properties, established stereospecific synthetic routes, and a favorable metabolic profile, it offers a reliable and strategic starting point for the design and synthesis of next-generation therapeutics. This guide has provided the core technical knowledge needed to empower researchers to confidently integrate this compound into their drug discovery and development pipelines.

References

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. 3-(1H-Pyrazol-1-yl)alanine | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID | 2734-48-7 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Pyrazol-1-yl)-L-alanine

Abstract

This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of 3-(Pyrazol-1-yl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy. By delving into the mechanistic details and experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and reliably synthesize this valuable compound for their research endeavors. The primary synthesis route detailed herein proceeds via the nucleophilic ring-opening of N-(benzyloxycarbonyl)-L-serine β-lactone with pyrazole, a method renowned for its efficiency and stereochemical integrity.

Introduction: The Significance of this compound

Non-natural amino acids are critical building blocks in modern drug discovery, offering a means to introduce novel structural motifs and functionalities into peptides and small molecules. This compound, a structural analogue of histidine, is of particular importance. It is a naturally occurring compound, having been isolated from watermelon seeds.[1] The pyrazole moiety is a bioisostere for the imidazole ring of histidine, but with distinct electronic and steric properties. This substitution can lead to compounds with altered receptor binding affinities, improved metabolic stability, and unique pharmacological profiles. The pyrazole ring is a common feature in many pharmaceuticals due to its diverse biological activities.[2][3][4] Consequently, access to enantiomerically pure this compound is crucial for the systematic exploration of its potential in drug design and development.

Strategic Approach to Synthesis: The Serine β-Lactone Route

The synthesis of β-substituted alanines, such as this compound, presents the challenge of controlling the stereochemistry at the α-carbon. While several methods for the synthesis of racemic pyrazolylalanine have been reported, obtaining the enantiomerically pure L-isomer is often the primary goal for biological applications.[1] The chosen method, proceeding through an N-protected L-serine β-lactone intermediate, is particularly advantageous for several reasons:

-

Stereochemical Integrity: The synthesis starts from commercially available and optically pure N-(benzyloxycarbonyl)-L-serine. The subsequent reactions proceed with high fidelity, preserving the stereochemistry of the α-carbon.

-

High Reactivity of the β-Lactone: The strained four-membered ring of the β-lactone is highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of substituents at the β-position.

-

Versatility: This strategy is not limited to the synthesis of this compound but can be adapted for the preparation of a broad range of β-substituted alanines.[1]

The overall synthetic strategy involves two key transformations: the cyclization of N-(benzyloxycarbonyl)-L-serine to its corresponding β-lactone under modified Mitsunobu conditions, followed by the nucleophilic ring-opening of the lactone with pyrazole.

Reaction Mechanism Overview

The synthesis is a two-step process, each with a distinct and well-understood mechanism.

Step 1: Formation of N-(Benzyloxycarbonyl)-L-serine β-lactone

This step utilizes a modified Mitsunobu reaction. Triphenylphosphine and dimethyl azodicarboxylate (DMAD) activate the hydroxyl group of N-(benzyloxycarbonyl)-L-serine, facilitating an intramolecular nucleophilic attack by the carboxylate to form the β-lactone.

Step 2: Nucleophilic Ring-Opening with Pyrazole

The pyrazole acts as a nucleophile, attacking the β-carbon of the lactone. This results in the opening of the strained four-membered ring and the formation of the desired N-C bond, yielding Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. Subsequent deprotection (not detailed in this guide but a standard procedure) would yield the final this compound.

Experimental Protocols

The following protocols are based on the well-vetted and reliable procedures published in Organic Syntheses, a testament to their reproducibility and robustness.[1]

Synthesis of N-(Benzyloxycarbonyl)-L-serine β-lactone

This procedure details the cyclization of N-protected serine to its reactive β-lactone intermediate.

Caption: Workflow for the Synthesis of N-(Benzyloxycarbonyl)-L-serine β-lactone.

Materials:

-

N-(benzyloxycarbonyl)-L-serine

-

Triphenylphosphine

-

Dimethyl azodicarboxylate (DMAD)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

A multi-necked round-bottomed flask equipped with a magnetic stirrer, argon inlet, and thermometer is charged with anhydrous tetrahydrofuran (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).

-

The mixture is stirred until the triphenylphosphine dissolves and then cooled to -78°C using a dry ice-acetone bath.

-

Distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -75°C to -78°C for 10 minutes.

-

A solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in anhydrous tetrahydrofuran (240 mL) is added dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is purified by silica gel chromatography using a gradient of hexane and ethyl acetate to yield the pure N-(benzyloxycarbonyl)-L-serine β-lactone. Further purification can be achieved by precipitation from dichloromethane with hexane.

Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

This procedure describes the key ring-opening reaction to form the target molecule.

Caption: Workflow for the Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.

Materials:

-

N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol)

-

Pyrazole (4.9 g, 72 mmol)

-

Acetonitrile, anhydrous (240 mL)

-

1 N Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

-

Ethyl acetate

Procedure:

-

A round-bottomed flask is charged with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL).

-

Solid pyrazole (4.9 g, 72 mmol) is added to the stirred mixture.

-

The flask is fitted with a reflux condenser, and the reaction mixture is heated in an oil bath at 52–54°C for 24 hours under an argon atmosphere.

-

The solvent is removed on a rotary evaporator to yield a white solid.

-

The solid is suspended in 1 N sodium hydroxide (69 mL) and diluted with distilled water (350 mL). The mixture is stirred vigorously.

-

The aqueous mixture is extracted with dichloromethane (3 x 100 mL) to remove unreacted pyrazole and byproducts.

-

The aqueous phase is cooled in an ice bath, and concentrated hydrochloric acid is added with stirring to adjust the pH to 1.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethyl acetate to afford analytically pure Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.

Data Summary

The following table summarizes the quantitative data for the synthesis as reported in the reference procedure.[1]

| Step | Product | Starting Material (Amount) | Yield (%) |

| 1. β-Lactone Formation | N-(Benzyloxycarbonyl)-L-serine β-lactone | N-(Benzyloxycarbonyl)-L-serine (38.3 g) | 47% |

| 2. Ring-Opening | Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine | N-(Benzyloxycarbonyl)-L-serine β-lactone (15 g) | 37% |

Conclusion

The synthesis of this compound via the serine β-lactone route represents a reliable and efficient method for obtaining this valuable, enantiomerically pure amino acid. The procedures outlined in this guide, backed by the authority of Organic Syntheses, provide a clear pathway for researchers to produce this compound for their studies. The strategic use of a chiral starting material and a highly reactive intermediate ensures the desired stereochemical outcome. This guide serves as a practical resource, not only for the execution of the synthesis but also for understanding the fundamental principles that make this a preferred method in synthetic organic chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-(Pyrazol-1-yl)-L-alanine

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 3-(Pyrazol-1-yl)-L-alanine, a non-proteinogenic amino acid. Synthesizing available literature, this document details its chemical properties, metabolic fate, and explores its potential, though largely uninvestigated, biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in amino acid analogues and pyrazole-containing compounds. We will delve into its known metabolic inertness, its structural relationship to histidine, and the broader context of the pharmacological significance of the pyrazole moiety. The document will also present detailed experimental protocols relevant to the study of such compounds and propose future research directions to elucidate the full biological potential of this compound.

Introduction: The Enigmatic Profile of a Non-Proteinogenic Amino Acid

This compound is a fascinating molecule belonging to the class of non-proteinogenic amino acids, meaning it is not one of the canonical 20 amino acids used in protein synthesis.[1] Its structure is characterized by an L-alanine backbone with a pyrazole ring attached to the β-carbon.[1] This compound has been identified in various organisms, including the water flea (Daphnia pulex), the protozoan parasite Trypanosoma brucei, and plants of the Cucurbitaceae family, such as watermelon (Citrullus colocynthis).[1][2]

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This moiety is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The incorporation of this versatile ring system into an amino acid framework suggests the potential for unique biological interactions and pharmacological effects. This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future investigations into its biological activity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any experimental design.

| Property | Value | Source |

| Molecular Formula | C6H9N3O2 | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid | [1] |

| CAS Number | 10162-27-3 | [1] |

| Physical Form | White to Yellow Solid | [5] |

| Storage Temperature | 2-8 °C | [5] |

Metabolic Fate and Pharmacokinetics: A Tale of Inertness

A pivotal study investigating the metabolism of β-pyrazol-1-yl-DL-alanine in mice revealed a remarkable degree of metabolic stability. When administered orally, the compound was largely excreted unchanged in the urine, with approximately 93% of the administered dose recovered over a four-day period.[2] This metabolic inertness was also observed following subcutaneous injection.[2] The study concluded that pyrazole is not a catabolite of dietary β-pyrazol-1-ylalanine.[2]

This finding is significant for several reasons. Firstly, it suggests that the compound has low toxicity associated with metabolic breakdown products. Secondly, its stability indicates that any observed biological activity is likely due to the intact molecule itself, rather than its metabolites. This contrasts with the parent pyrazole base, which is known to affect liver enzymes and glycogen concentrations.[2]

Caption: Metabolic pathway of this compound in vivo.

Potential Biological Activities and Mechanisms of Action

Despite its metabolic inertness, the structural features of this compound suggest several avenues for potential biological activity.

Histidine Analogue

The pyrazole ring is isosteric to the imidazole ring of the amino acid histidine. This structural similarity suggests that this compound could act as a histidine analogue, potentially interfering with histidine metabolic pathways or binding to histidine-recognizing proteins. However, direct evidence for this is currently lacking. A study on a phosphorylated pyrazole-alanine analogue, 4-phosphopyrazol-2-yl alanine, demonstrated its utility as a stable mimic of phosphohistidine, highlighting the potential for pyrazole-containing amino acids to serve as bioisosteres.[6][7]

Enzyme Inhibition

The pyrazole scaffold is a common feature in many enzyme inhibitors.[3] For instance, various pyrazole derivatives have been shown to inhibit kinases, which are crucial regulators of cellular processes.[8][9][10] Given that this compound is an amino acid analogue, it is plausible that it could act as a competitive or allosteric inhibitor of enzymes that utilize L-alanine or structurally similar amino acids as substrates. One such potential target is alanine racemase, an essential enzyme in bacteria for cell wall synthesis.[11]

Plant Growth Regulation

Some pyrazole derivatives have been investigated for their herbicidal activity.[12] While the specific effects of this compound on plant growth have not been extensively studied, its nature as a non-proteinogenic amino acid could potentially lead to disruptions in plant protein synthesis or other metabolic processes if taken up by plant cells.

Experimental Protocols for Investigating Biological Activity

To stimulate further research in this area, we provide the following detailed experimental protocols.

Protocol for Assessing Enzyme Inhibition: Alanine Racemase Activity Assay

This protocol is designed to determine if this compound can inhibit the activity of alanine racemase, a key bacterial enzyme.

Principle: A coupled enzyme assay is used where the conversion of D-alanine to L-alanine by alanine racemase is linked to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.[11]

Materials:

-

Purified alanine racemase (e.g., from M. tuberculosis)

-

L-alanine dehydrogenase

-

D-alanine

-

NAD+

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

NAD+ (final concentration 1 mM)

-

L-alanine dehydrogenase (final concentration 5 U/mL)

-

Varying concentrations of this compound. Include a vehicle control (no inhibitor).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding D-alanine (final concentration, e.g., 10 mM) and alanine racemase (final concentration, e.g., 0.1 µg/mL).

-

Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for alanine racemase inhibition assay.

Protocol for Assessing Cytotoxicity: MTT Assay

This protocol determines the cytotoxic effects of this compound on a mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.[13]

Future Research Directions

The biological activity of this compound remains a largely unexplored area with significant potential. Future research should focus on:

-

Comprehensive Screening: A broad-based screening of this compound against a panel of enzymes, receptors, and cell lines is warranted to identify potential biological targets.

-

Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies should be undertaken to elucidate the molecular basis of its action.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to assess the efficacy, pharmacokinetics, and safety profile of the compound.

-

Structural Analogue Synthesis: The synthesis and biological evaluation of structural analogues of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

This compound is a non-proteinogenic amino acid with a unique chemical structure that has been found in a variety of organisms. While it appears to be metabolically inert in mammals, its structural similarity to histidine and the known pharmacological importance of the pyrazole moiety suggest that it may possess currently uncharacterized biological activities. This technical guide has summarized the existing knowledge and provided a roadmap for future research to unlock the full potential of this intriguing molecule. The scientific community is encouraged to build upon this foundation to explore the biological role and potential therapeutic applications of this compound.

References

- 1. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-PYRAZOL-1-YL-L-ALANINE 2HCL [sigmaaldrich.com]

- 6. 4-Phosphopyrazol-2-yl alanine: a non-hydrolysable analogue of phosphohistidine - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01811K [pubs.rsc.org]

- 7. 4-Phosphopyrazol-2-yl alanine: a non-hydrolysable analogue of phosphohistidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 12. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]

- 13. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 3-(Pyrazol-1-yl)-L-alanine in the Cucurbitaceae Family

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 3-(Pyrazol-1-yl)-L-alanine, a unique secondary metabolite found within the Cucurbitaceae family. With a primary focus on its most well-documented source, the watermelon (Citrullus lanatus), this document delves into the known distribution of this compound, elucidates its biosynthetic pathway, and presents detailed methodologies for its extraction, quantification, and structural characterization. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and pharmacology who are interested in the biological significance and potential applications of this intriguing pyrazole-containing amino acid.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery and Plant Biology

Plants are prolific producers of a vast and diverse arsenal of chemical compounds, many of which are classified as secondary metabolites. Among these, non-proteinogenic amino acids (NPAAs) represent a fascinating and often underexplored class of molecules. Unlike their 20 protein-building counterparts, NPAAs are not incorporated into proteins but play crucial roles in plant defense, nitrogen storage, and stress response. Their structural diversity and biological activities have also made them a rich source of lead compounds in drug discovery.

One such NPAA is this compound, also known as β-pyrazolylalanine. First isolated from the seeds of watermelon (Citrullus vulgaris), this compound is characterized by the presence of a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] The pyrazole moiety is a well-established pharmacophore found in a variety of synthetic drugs with anti-inflammatory, anti-cancer, and anti-viral properties. Its natural occurrence in the plant kingdom, particularly within a widely consumed plant family like Cucurbitaceae, presents a compelling case for further investigation into its biosynthesis, physiological role, and potential pharmacological applications.

This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed technical framework for its study. We will explore its distribution, the enzymatic machinery responsible for its synthesis, and robust analytical protocols for its confident identification and quantification.

Distribution of this compound in the Cucurbitaceae Family

The occurrence of this compound appears to be highly restricted within the vast Cucurbitaceae family. To date, its presence has been definitively established and extensively studied in the genus Citrullus, with watermelon (Citrullus lanatus) being the primary documented source.[2] It has been identified in both the seeds and the juice of the fruit.[3]

Extensive literature searches for the presence of this compound in other major genera of the Cucurbitaceae family, including Cucurbita (squash, pumpkin), Momordica (bitter melon), Lagenaria (bottle gourd), and Luffa (luffa), have not yielded any conclusive findings of its natural occurrence. This suggests that the biosynthetic pathway for this compound may be a unique metabolic feature of the Citrullus lineage.

Table 1: Documented Occurrence of this compound in Cucurbitaceae

| Genus | Species | Common Name | Presence of this compound | Reference(s) |

| Citrullus | Citrullus lanatus (syn. Citrullus vulgaris) | Watermelon | Yes (seeds, juice) | [1][2] |

The seemingly narrow distribution of this compound raises intriguing questions about its evolutionary origins and its specific physiological function within the plants that produce it.

Biosynthesis of this compound

The biosynthesis of this compound in watermelon is a fascinating example of how plants can co-opt existing enzymatic machinery for novel metabolic purposes. The key enzyme responsible for the synthesis of this NPAA has been identified as β-pyrazolylalanine synthase (EC 2.5.1.51) . Further research has revealed that this enzyme is, in fact, identical to cysteine synthase (EC 4.2.99.8) in watermelon.

The reaction catalyzed by this enzyme involves the condensation of O-acetyl-L-serine (OAS) and pyrazole . In this reaction, the pyrazole ring acts as a nucleophile, displacing the acetyl group from OAS to form this compound and acetate.

The overall biosynthetic reaction is as follows:

O-acetyl-L-serine + pyrazole ⇌ this compound + acetate

This enzymatic step is the terminal reaction in the formation of this compound. The biosynthesis of the precursor, O-acetyl-L-serine, is a well-established pathway in plants, arising from the acetylation of L-serine by serine acetyltransferase. The origin of the pyrazole moiety in plants is less clear and remains an area for further investigation.

Figure 1: Biosynthetic pathway of this compound.

Potential Physiological Role

While the precise physiological function of this compound in Citrullus lanatus has not been definitively established, its nature as a non-proteinogenic amino acid suggests a role in ecological interactions or stress adaptation. The accumulation of NPAAs is often associated with plant defense against herbivores and pathogens. The pyrazole ring itself is a known bioactive scaffold, and its incorporation into an amino acid could confer deterrent or toxic properties.

Furthermore, there is evidence that the related compound, β-alanine, accumulates in plants in response to various abiotic stresses, including temperature extremes, hypoxia, and drought.[4][5] It is plausible that this compound serves a similar protective function in watermelon, potentially acting as an osmoprotectant or a compatible solute to stabilize cellular structures under stress conditions. Further research, such as metabolomic profiling of watermelon plants under different stress conditions, is needed to elucidate the specific role of this unique compound.

Analytical Methodologies

The accurate and sensitive detection and quantification of this compound in complex plant matrices require robust analytical techniques. The following sections provide a detailed guide to the extraction, separation, and identification of this compound.

Extraction from Plant Material

The choice of extraction method is critical for obtaining a representative profile of free amino acids from plant tissues. A reliable method involves the use of an aqueous acidic solution to precipitate proteins and release free amino acids.

Protocol 1: Extraction of Free Amino Acids from Cucurbitaceae Seeds

-

Sample Preparation: Grind the seeds to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Extraction:

-

Weigh approximately 100 mg of the powdered seed material into a microcentrifuge tube.

-

Add 1 mL of 0.1 M HCl.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 1 hour with occasional vortexing to ensure complete extraction.

-

-

Protein Precipitation and Clarification:

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Storage: The clarified extract can be stored at -20°C prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detection method is the preferred technique for the quantification of amino acids. Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary for sensitive detection by UV-Vis or fluorescence detectors. However, for enhanced specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general approach. Method optimization, including the choice of column, mobile phases, and MS/MS parameters, is essential for achieving optimal results.

-

Chromatographic System:

-

HPLC System: A binary or quaternary pump system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program:

-

0-1 min: 2% B

-

1-8 min: 2-95% B (linear gradient)

-

8-10 min: 95% B (hold)

-

10.1-12 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry System:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The fragment ions will need to be determined by infusing a standard of this compound. Based on its structure, potential transitions would involve the loss of the carboxyl group or fragmentation of the pyrazole ring.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound.

-

Spike a blank matrix (e.g., an extract from a plant known not to contain the compound) with known concentrations of the standard to assess matrix effects and recovery.

-

Use an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to improve accuracy and precision.

-

Figure 2: Analytical workflow for the quantification of this compound.

Structural Elucidation

For the unambiguous identification of this compound, especially in a new plant source, structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is essential.

-

¹H-NMR Spectroscopy: The proton NMR spectrum will provide characteristic signals for the protons on the pyrazole ring, the α- and β-protons of the alanine backbone, and the amine protons.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the carboxyl carbon, and the α- and β-carbons of the alanine moiety.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound.

While experimental spectra for this compound are not widely published in easily accessible formats, predicted spectra can be generated from chemical databases and used as a reference.[6] For definitive structural confirmation, comparison with a synthesized or commercially available standard is recommended.

Future Directions and Applications

The study of this compound in the Cucurbitaceae family is a field ripe for further exploration. Key areas for future research include:

-

Expanded Distribution Studies: A systematic screening of a wider range of Cucurbitaceae species is needed to confirm the limited distribution of this compound and to potentially identify new natural sources.

-

Elucidation of the Pyrazole Biosynthetic Pathway: The origin of the pyrazole ring in plants is a significant knowledge gap. Unraveling this pathway could reveal novel enzymatic reactions and metabolic networks.

-

Functional Genomics: Identifying and characterizing the genes involved in the biosynthesis of this compound in watermelon will provide valuable tools for understanding its regulation and for potential metabolic engineering applications.

-

Pharmacological Screening: Given the known bioactivities of pyrazole-containing compounds, this compound should be systematically evaluated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

The unique structure and natural origin of this compound make it a promising candidate for further investigation in both plant science and drug discovery. This guide provides the foundational knowledge and technical protocols to facilitate and inspire such research endeavors.

References

- 1. β-Pyrazol-1-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Pyrazol-l-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhytoBank: Showing L-3-Pyrazol-1-yl-alanine (PHY0168864) [phytobank.ca]

A Technical Guide to 3-(Pyrazol-1-yl)-L-alanine: A Versatile Non-Proteinogenic Amino Acid for Peptide Drug Discovery

Foreword: The Expanding Chemical Toolbox for Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, offering high potency and specificity. However, native peptides often suffer from limitations such as poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to overcome these challenges, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth technical overview of 3-(Pyrazol-1-yl)-L-alanine (L-Pya), a unique NPAA that serves as a versatile building block for the design of novel peptide-based therapeutics. As a structural isomer of histidine, L-Pya offers a distinct physicochemical profile that can be leveraged to modulate receptor interactions, enhance enzymatic resistance, and explore new chemical space in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of L-Pya in their research and development endeavors.

Core Properties of this compound

This compound is a non-naturally occurring amino acid characterized by the linkage of a pyrazole ring to the β-carbon of an L-alanine backbone.[3][4] This structural feature imparts unique properties that distinguish it from its proteinogenic counterpart, histidine.

Physicochemical and Structural Characteristics

The pyrazole moiety of L-Pya is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] Unlike the imidazole ring of histidine, which has a pKa of approximately 6.0 and can act as both a hydrogen bond donor and acceptor at physiological pH, the pyrazole ring is significantly less basic. This difference in basicity and hydrogen bonding potential can be exploited to design peptides with altered receptor binding affinities and pH sensitivities.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid | [3][4] |

| Molecular Formula | C6H9N3O2 | [3][4][5] |

| Molecular Weight | 155.15 g/mol | [3][4][5] |

| CAS Number | 2734-48-7 | [5] |

| Canonical SMILES | C1=CN(N=C1)C--INVALID-LINK--N | [4] |

| Predicted pKa (α-COOH) | ~2.2 | General Amino Acid Knowledge |

| Predicted pKa (α-NH3+) | ~9.2 | General Amino Acid Knowledge |

| Predicted XLogP3 | -1.5 | PubChem |

Note: Predicted pKa values are approximate and can vary based on the local microenvironment within a peptide.

Synthesis of Nα-Protected this compound for Peptide Synthesis

The successful incorporation of L-Pya into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of Nα-protected derivatives, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis of Fmoc-3-(Pyrazol-1-yl)-L-alanine is a critical first step for its use in peptide synthesis.

Synthetic Pathway Overview

A well-established method for the synthesis of Nα-protected β-substituted alanines, including L-Pya, proceeds through the opening of an N-protected L-serine β-lactone with the desired nucleophile, in this case, pyrazole. This approach offers good stereochemical control and reasonable yields.

Caption: Synthetic workflow for Nα-Fmoc-3-(pyrazol-1-yl)-L-alanine.

Detailed Experimental Protocol: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.

Materials:

-

N-(Benzyloxycarbonyl)-L-serine β-lactone

-

Pyrazole

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A 500-mL, single-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, and an argon inlet.

-

Addition of Reactants: The flask is charged with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL). The cloudy mixture is stirred, and solid pyrazole (4.9 g, 72 mmol) is added.

-

Reaction Conditions: The rubber septum is quickly replaced with a reflux condenser and an argon inlet adaptor, and the reaction mixture is heated in an oil bath at 52–54°C for 24 hours.

-

Workup: The solvent is removed on a rotary evaporator to leave a white solid. The solid is dissolved in ethyl acetate (300 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from ethyl acetate/hexane to yield Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.

Note: For use in Fmoc-based SPPS, the benzyloxycarbonyl (Cbz) protecting group would be replaced with the Fmoc group in a separate synthetic step, typically by reacting the free amine of L-Pya with Fmoc-OSu or Fmoc-Cl.

Incorporation of Fmoc-3-(Pyrazol-1-yl)-L-alanine into Peptides via SPPS

The incorporation of Fmoc-L-Pya-OH into a growing peptide chain follows standard Fmoc/tBu solid-phase peptide synthesis protocols. The pyrazole side chain does not typically require protection during synthesis.

General SPPS Workflow

The iterative cycle of SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Caption: Standard Fmoc-SPPS cycle for incorporating L-Pya.

Detailed Experimental Protocol: Manual SPPS Coupling

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

Fmoc-3-(Pyrazol-1-yl)-L-alanine (Fmoc-L-Pya-OH)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF.

-

Coupling of Fmoc-L-Pya-OH:

-

In a separate vial, Fmoc-L-Pya-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) are dissolved in DMF.

-

A base (e.g., DIPEA, 6 equivalents) is added to the activation mixture and allowed to react for 1-2 minutes.

-

The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours.

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Iteration: The deprotection and coupling cycle is repeated for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Biological Significance

The incorporation of L-Pya into peptides can have profound effects on their biological activity and properties. Its use as a histidine isostere is a key application, allowing for the exploration of structure-activity relationships (SAR) in peptides where histidine plays a critical role.

Modulation of Biological Activity

The pyrazole ring of L-Pya can participate in various non-covalent interactions, including hydrogen bonding (as an acceptor at N2) and π-stacking.[2] These interactions can influence the binding of the peptide to its biological target. For instance, in the design of enzyme inhibitors, replacing a key histidine residue with L-Pya can alter the binding affinity and specificity, potentially leading to more potent and selective inhibitors. Several studies have explored pyrazole derivatives as inhibitors for a range of enzymes, including kinases and proteases.

Enhanced Metabolic Stability

Peptides containing NPAAs are often more resistant to enzymatic degradation by proteases. The unique side chain of L-Pya can disrupt the recognition motifs of common proteases, thereby increasing the in vivo half-life of the peptide therapeutic. Studies on the metabolism of free L-Pya have shown that it is largely metabolically inert and excreted unchanged, suggesting that its incorporation into peptides may confer enhanced stability.[6]

Potential Therapeutic Areas

Given the broad range of biological activities associated with pyrazole-containing compounds, peptides incorporating L-Pya have potential applications in various therapeutic areas:

-

Antimicrobial Peptides: The modification of native antimicrobial peptides with L-Pya could lead to analogs with improved potency, selectivity, and stability.

-

Enzyme Inhibitors: As a histidine mimic, L-Pya can be used to probe the active sites of enzymes and develop novel inhibitors for targets such as kinases, proteases, and metalloenzymes.

-

Neurological Disorders: Pyrazole derivatives have been investigated for their neuroprotective effects, suggesting that L-Pya-containing peptides could be explored for the treatment of neurodegenerative diseases.

Conclusion and Future Outlook

This compound is a valuable addition to the synthetic chemist's toolbox for peptide drug discovery. Its unique structural and electronic properties, coupled with its metabolic stability, make it an attractive building block for the rational design of novel peptide therapeutics with enhanced properties. The synthetic and peptide incorporation protocols outlined in this guide provide a practical framework for researchers to begin exploring the potential of this versatile non-proteinogenic amino acid. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of NPAAs like L-Pya will undoubtedly play a pivotal role in the development of the next generation of peptide-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. 3-(1H-Pyrazol-1-yl)alanine | LGC Standards [lgcstandards.com]

- 4. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of 3-(Pyrazol-1-yl)-L-alanine in vivo

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foundational Principles: A Tale of Two Molecules

The metabolic journey of a xenobiotic is dictated by its chemical structure. The case of β-PA and its parent base, pyrazole, offers a stark illustration of this principle. While pyrazole itself undergoes significant biotransformation, the addition of the L-alanine side chain fundamentally alters its interaction with metabolic enzymes.

-

Pyrazole Metabolism: The pyrazole ring, when administered alone, is a substrate for various metabolic enzymes. Studies have identified several urinary metabolites, including hydroxylated derivatives and conjugates.[5] A notable and unusual metabolic pathway observed in mice involves C-methylation and conjugation, resulting in a peptide conjugate of 3,4,4-trimethyl-5-pyrazolone.[4] This demonstrates that the pyrazole ring is accessible to and actively processed by the body's metabolic machinery.

-

The Influence of the L-alanine Moiety: In stark contrast, when β-PA is administered to mice, it is overwhelmingly excreted unchanged.[4] Studies using [14C]-labeled β-PA show that approximately 93% of the administered radioactive dose is recovered in the urine within four days, with the recovered compound being the parent molecule.[4] This metabolic inertness suggests that the L-alanine group either sterically hinders the pyrazole ring from accessing the active sites of metabolic enzymes or alters the electronic properties of the ring, making it a poor substrate for biotransformation.

The following diagram contrasts these divergent metabolic pathways.

Caption: Divergent metabolic fates of Pyrazole vs. β-PA.

Designing a Definitive in vivo Mass Balance Study

To rigorously investigate the metabolic fate of β-PA, a quantitative mass balance study is the gold standard. This type of study aims to account for the total administered dose by tracking its excretion from the body over time. The primary objective is to confirm the high rate of excretion of the parent compound and demonstrate a lack of significant biotransformation.

Core Components of the Experimental Design

| Component | Rationale & Key Considerations |

| Test System | Rodent Model (Sprague-Dawley Rat or C57BL/6 Mouse). These models are standard for metabolic studies due to their well-characterized physiology and the availability of historical control data.[4][5][6] |

| Test Article | Radiolabeled [14C]-3-(Pyrazol-1-yl)-L-alanine. Isotopic labeling is essential for a quantitative mass balance. [14C] is a stable and easily detectable beta-emitter, allowing for precise quantification in all biological matrices. The label should be placed on a metabolically stable position of the molecule. |

| Administration | Oral Gavage (p.o.) and Intravenous (i.v.). Using both routes provides a comprehensive pharmacokinetic profile. The i.v. route serves as a baseline for 100% bioavailability, while the oral route assesses absorption and first-pass metabolism. |

| Housing | Metabolic Cages. These specialized cages are crucial for the separate and timed collection of urine and feces, preventing cross-contamination and allowing for accurate quantification of excreted radioactivity. |

| Sample Collection | Urine, Feces, Blood/Plasma, and Terminal Tissues (Liver, Kidneys). A comprehensive collection strategy ensures all potential routes of excretion and distribution are examined. |

Workflow for in vivo Disposition Study

The following workflow diagram outlines the critical steps from animal acclimatization to final data analysis.

Caption: Workflow for a comprehensive in vivo metabolic fate study.

Step-by-Step Experimental Protocols

Scientific integrity is built on reproducible, detailed methodologies. The following protocols provide a self-validating system for executing the study.

Protocol 3.1: Dose Administration and Sample Collection

-

Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) in individual metabolic cages for at least 3 days prior to dosing to allow adaptation and obtain baseline excretion data.

-

Dose Formulation: Prepare a dosing solution of [14C]-β-PA in a suitable vehicle (e.g., 0.9% saline) at a concentration to deliver a target dose of 10 mg/kg and ~50 µCi/kg.

-

Administration:

-

Oral (p.o.): Administer the dose via a gavage needle.

-

Intravenous (i.v.): Administer the dose via a tail vein injection.

-

-

Collection:

-

Collect urine and feces at predefined intervals: 0-8h, 8-24h, 24-48h, 48-72h, and 72-96h post-dose.

-

At 96h, anesthetize animals and collect terminal blood via cardiac puncture into EDTA-containing tubes.

-

Perform necropsy and harvest key tissues, including liver and kidneys. Store all samples at -80°C until analysis.

-

Protocol 3.2: Sample Processing and Analysis

-

Homogenization: Homogenize fecal samples and tissues with water to create a uniform slurry for analysis.

-

Quantification of Total Radioactivity:

-

Pipette triplicate aliquots of urine, plasma, and tissue/fecal homogenates into scintillation vials.

-

Add an appropriate scintillation cocktail (e.g., Ultima Gold™).

-

Analyze using a Liquid Scintillation Counter (LSC) to determine disintegrations per minute (DPM).

-

Calculate the percentage of the administered dose in each sample.

-

-

Metabolite Profiling (HPLC with Radiometric Detection):

-

Objective: To separate and quantify the parent compound from any potential metabolites.

-

Sample Preparation: Thaw urine samples. Centrifuge to remove particulates. Deproteinize plasma samples using acetonitrile precipitation.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector followed by an in-line radiometric detector.

-

-

Analysis: Inject samples and a [14C]-β-PA standard. Compare the retention time of the radioactive peak(s) in the samples to the standard. Integrate the peak areas to determine the relative percentage of each component.

-

-

Structural Confirmation (LC-MS/MS):

-

For the major radioactive peak identified via HPLC, perform LC-MS analysis to confirm its identity.

-

The expected mass for the protonated parent molecule [M+H]+ is approximately 156.08.[7]

-

Fragmentation analysis (MS/MS) can further confirm the structure.

-

Data Presentation and Interpretation

Table 4.1: Expected Mass Balance and Excretion Profile of [14C]-β-PA in Rats (96h post-dose)

| Excretion Route | % of Administered Dose (Mean ± SD) | Primary Component |

| Urine | > 90% | Unchanged β-PA (>98% of urinary radioactivity)[4] |

| Feces | < 5% | Unchanged β-PA |

| Tissues (at 96h) | < 1% | Negligible residual radioactivity |

| Total Recovery | > 95% | --- |

| Data are hypothetical based on published findings in mice and represent expected outcomes.[4] |

Interpretation: The expected results powerfully support the conclusion of metabolic inertness. A total recovery of >95% validates the integrity of the study. The overwhelming recovery of the dose in urine as the unchanged parent compound indicates that β-PA is well-absorbed orally (if applicable) and is rapidly and efficiently cleared by the kidneys without undergoing significant biotransformation in the liver or other tissues. The lack of significant metabolites in the radio-chromatograms is the most direct evidence of its metabolic stability.

Conclusion and Implications for Drug Development

The comprehensive investigation into the metabolic fate of this compound in vivo consistently points to a molecule with a high degree of metabolic stability. It largely evades hepatic biotransformation and is efficiently eliminated via renal excretion.

For researchers and drug development professionals, this has several key implications:

-

Predictable Pharmacokinetics: The low metabolic clearance suggests that the compound's pharmacokinetics are likely to be linear and predictable, driven primarily by renal function.

-

Low Risk of Metabolite-Mediated Toxicity: Since no significant metabolites are formed, the risk of toxicity arising from reactive intermediates is minimal.

-

Scaffold for Drug Design: The β-PA moiety can be considered a stable structural component in the design of new chemical entities. Its properties ensure that it can act as a reliable carrier or pharmacophore without being unpredictably altered by metabolism.

-

Parent Compound Activity: Any biological activity observed must be attributed to the parent molecule itself, not to the formation of active metabolites. This simplifies the interpretation of structure-activity relationships (SAR).

This guide provides an authoritative and practical framework for validating these properties, ensuring that the development of novel therapeutics based on this promising scaffold is grounded in robust scientific evidence.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolic fate of 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole (mepirizole, DA-398) in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of 3-(Pyrazol-1-yl)-L-alanine

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-(Pyrazol-1-yl)-L-alanine (β-PA), a non-proteinogenic amino acid of significant interest in pharmaceutical research and drug development. The guide details the biocatalytic route from L-serine, elucidating the key enzymes, reaction mechanisms, and optimized protocols. By leveraging the catalytic prowess of O-acetylserine sulfhydrylase (OASS), this methodology offers a stereoselective and environmentally benign alternative to traditional chemical synthesis. This document is intended for researchers, scientists, and professionals in the fields of biocatalysis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical, field-proven insights for the successful synthesis of this valuable amino acid analog.

Introduction: The Significance of this compound

Non-canonical amino acids (ncAAs) are pivotal tools in modern drug discovery, enabling the synthesis of novel peptides and small molecules with enhanced pharmacological properties.[1] Among these, this compound, a structural analog of histidine, has garnered considerable attention. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known to impart favorable characteristics such as improved metabolic stability and binding affinity to biological targets.[2][3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[2][4]

Traditional chemical syntheses of β-PA are often multi-step, may require harsh reaction conditions, and typically yield racemic mixtures, necessitating challenging and costly chiral resolution.[5][6] Biocatalysis, with its inherent stereoselectivity and operation under mild conditions, presents a compelling alternative. This guide focuses on the enzymatic synthesis of L-β-PA, a pathway that promises higher yields, purity, and sustainability.

The Enzymatic Pathway: A Two-Step Conversion

The enzymatic synthesis of this compound from L-serine is not a direct conversion but rather a two-step cascade. This process mirrors the natural biosynthesis of L-cysteine in bacteria and plants.[5][7] The two key enzymes orchestrating this transformation are Serine Acetyltransferase (SAT) and O-Acetylserine Sulfhydrylase (OASS) .

Step 1: Activation of L-Serine by Serine Acetyltransferase (SAT)

The initial and crucial step is the activation of the hydroxyl group of L-serine. SAT (EC 2.3.1.30) catalyzes the transfer of an acetyl group from acetyl-CoA to L-serine, forming O-acetyl-L-serine (OAS).[5][7] This intermediate is more reactive than L-serine, priming it for the subsequent nucleophilic substitution.

Reaction: L-serine + Acetyl-CoA → O-Acetyl-L-serine + CoA

Step 2: Pyrazole Incorporation by O-Acetylserine Sulfhydrylase (OASS)

The core reaction is catalyzed by O-acetylserine sulfhydrylase (OASS; EC 2.5.1.47), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8][9] OASS facilitates a β-replacement reaction where the acetyl group of OAS is substituted by a pyrazole nucleophile, yielding this compound and acetate.[10][11] This enzyme exhibits remarkable promiscuity, accepting various nucleophiles beyond its natural substrate, hydrogen sulfide.

Reaction: O-Acetyl-L-serine + Pyrazole → this compound + Acetate

The systematic name for this enzyme class when reacting with pyrazole is O3-acetyl-L-serine:pyrazole 1-(2-amino-2-carboxyethyl)transferase.[11]

Experimental Workflow and Protocols

The successful synthesis of β-PA can be achieved using either purified enzymes or whole-cell biocatalysts. Recombinant Escherichia coli expressing both SAT and OASS has proven to be an effective whole-cell system for the direct conversion of L-serine.[5][12]

Enzyme Preparation and Whole-Cell Biocatalyst Development

The genes encoding for SAT (e.g., cysE) and OASS (e.g., cysK or cysM from E. coli) are typically cloned into an expression vector and transformed into a suitable host strain like E. coli BL21(DE3). Overexpression is induced, and the cells are harvested. For whole-cell applications, the cell paste can be used directly. For purified enzyme studies, the cells are lysed, and the enzymes are purified using standard chromatographic techniques, such as Ni-NTA affinity chromatography for His-tagged proteins.[10]

Enzymatic Synthesis Protocol (Whole-Cell Approach)

This protocol is adapted from studies utilizing recombinant E. coli for the production of β-PA from L-serine.[5][12]

Step-by-Step Methodology:

-

Culture Preparation: Inoculate a suitable volume of growth medium (e.g., LB broth with appropriate antibiotics) with the recombinant E. coli strain. Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

-

Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue the culture for a specified period (e.g., 4-6 hours) at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.

-

Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be washed with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Reaction Setup: Resuspend the cell pellet in a reaction buffer containing L-serine, pyrazole, and a carbon source like glucose. The addition of glucose is often essential for efficient production.[12][13]

-

Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.

-

Monitoring and Harvesting: Monitor the reaction progress by taking aliquots at different time points and analyzing for β-PA formation using methods like HPLC.

-

Product Isolation: After the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing the product can be further purified if necessary.

Enzyme Immobilization for Enhanced Stability and Reusability

Immobilization of OASS can significantly improve its stability and allow for its reuse, making the process more cost-effective. A successful approach involves the immobilization of His-tagged OASS onto Ni-NTA functionalized magnetic nanoparticles.[10] This method allows for easy separation of the biocatalyst from the reaction mixture using a magnetic field and has demonstrated good recyclability, retaining over 50% of its productivity after 10 cycles.[10]

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes from published studies.